disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate
Description
Disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate is a structurally complex nucleoside analog featuring a brominated pyrimidine dione moiety, a phosphorylated acetate group, and a disodium counterion. The compound’s core consists of a ribose-like oxolane ring (stereochemistry: 2R,3S,4S,5R) substituted at the 5-position with a 5-bromo-2,4-dioxopyrimidine base. The 2'-hydroxymethyl group of the oxolane is esterified with a phosphoryl acetate group, neutralized as a disodium salt.
Properties
Molecular Formula |
C11H12BrN2Na2O10P |
|---|---|
Molecular Weight |
489.08 g/mol |
IUPAC Name |
disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate |
InChI |
InChI=1S/C11H14BrN2O10P.2Na/c12-4-1-14(11(20)13-9(4)19)10-8(18)7(17)5(24-10)2-23-25(21,22)3-6(15)16;;/h1,5,7-8,10,17-18H,2-3H2,(H,15,16)(H,21,22)(H,13,19,20);;/q;2*+1/p-2/t5-,7-,8+,10-;;/m1../s1 |
InChI Key |
PSVSIBPWOSHVFI-VSDKSZJYSA-L |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(CC(=O)[O-])[O-])O)O)Br.[Na+].[Na+] |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(CC(=O)[O-])[O-])O)O)Br.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate typically involves multiple steps:
Bromination of Pyrimidine: The pyrimidine ring is brominated using bromine or a brominating agent under controlled conditions.
Glycosylation: The brominated pyrimidine is then glycosylated with a suitable sugar derivative.
Phosphorylation: The glycosylated product is phosphorylated using a phosphorylating agent.
Formation of Disodium Salt: The final product is converted to its disodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods
Industrial production methods would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the sugar moiety.
Reduction: Reduction reactions may target the brominated pyrimidine ring.
Substitution: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could result in various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it may serve as a probe or marker due to its unique structural features.
Medicine
Potential medicinal applications could include its use as an antiviral or anticancer agent, given the presence of the brominated pyrimidine ring, which is a common motif in many bioactive molecules.
Industry
In industry, it could be used in the synthesis of pharmaceuticals or as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate would depend on its specific application. For instance, if used as an antiviral agent, it might inhibit viral replication by interfering with nucleic acid synthesis. The molecular targets and pathways involved would include enzymes or receptors specific to the biological process being targeted.
Comparison with Similar Compounds
Fluoro-Substituted Analog (CAS 64657-06-3)
- Structure : 2-[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]acetic acid .
- Molecular Formula : C₁₁H₁₃FN₂O₈ (MW: 320.23 g/mol).
- Key Differences :
- Replaces bromine with fluorine at the pyrimidine 5-position.
- Lacks the disodium counterion, existing as a free acid.
- Lower molecular weight and reduced lipophilicity (ClogP: ~−1.2 vs. ~−0.5 for bromo analog).
Triacetylated Bromo Derivative ()
- Structure : [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate.
- Molecular Formula : C₁₆H₁₉BrN₂O₉ (MW: 471.24 g/mol).
- Key Differences :
- Acetyl groups at 2', 3', and 5'-positions instead of phosphoryl acetate.
- Neutral ester form vs. ionic disodium salt.
- Implications :
Phosphate and Counterion Variants
Phosphonic Acid Derivative ()
- Structure : {[(2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid.
- Molecular Formula : C₈H₁₁N₂O₈P (MW: 294.15 g/mol).
- Key Differences: Phosphonic acid group instead of phosphoryl acetate. No halogen substitution (pyrimidine lacks bromine).
- Implications :
Amino-Substituted Analog ()
- Structure: [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate.
- Key Differences: 4-Amino-2-oxopyrimidine replaces 5-bromo-2,4-dioxopyrimidine. Dihydrogen phosphate counterion instead of disodium salt.
- Implications: Amino group enables hydrogen bonding with biological targets (e.g., DNA polymerase active sites). Reduced halogen-dependent cytotoxicity compared to brominated analogs .
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